Methyl 6-chloro-2,3-dimethylbenzoate
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Overview
Description
Methyl 6-chloro-2,3-dimethylbenzoate is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with chlorine and methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-chloro-2,3-dimethylbenzoate can be synthesized through several methods. One common method involves the esterification of 6-chloro-2,3-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2,3-dimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The ester group can be reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the chlorine atom.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methyl groups.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the ester group.
Major Products Formed
Substitution: Products may include various substituted benzoates depending on the nucleophile used.
Oxidation: Products can include carboxylic acids or aldehydes.
Reduction: The primary product is the corresponding alcohol.
Scientific Research Applications
Methyl 6-chloro-2,3-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 6-chloro-2,3-dimethylbenzoate depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new compound. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-dimethylbenzoate: Lacks the chlorine substituent.
Methyl 6-chloro-2-methylbenzoate: Has only one methyl group.
Methyl 6-chlorobenzoate: Lacks the additional methyl groups.
Uniqueness
Methyl 6-chloro-2,3-dimethylbenzoate is unique due to the presence of both chlorine and two methyl groups on the benzene ring. This specific substitution pattern can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in various chemical syntheses and applications.
Properties
Molecular Formula |
C10H11ClO2 |
---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
methyl 6-chloro-2,3-dimethylbenzoate |
InChI |
InChI=1S/C10H11ClO2/c1-6-4-5-8(11)9(7(6)2)10(12)13-3/h4-5H,1-3H3 |
InChI Key |
LJQCXONLWCVUIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C(=O)OC)C |
Origin of Product |
United States |
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